3-{3-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
Description
“3-{3-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-OXOPROPYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE” is a complex organic compound that features multiple heterocyclic structures. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C21H20N6O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[3-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H20N6O2/c28-19(11-13-27-21(29)14-6-1-2-7-15(14)24-25-27)26-12-5-10-18(26)20-22-16-8-3-4-9-17(16)23-20/h1-4,6-9,18H,5,10-13H2,(H,22,23)/t18-/m0/s1 |
InChI Key |
XDNZYIBVOFGLAE-SFHVURJKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzimidazole and benzotriazinone rings, followed by their coupling through appropriate linkers. Common synthetic routes may involve:
Formation of Benzimidazole: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzotriazinone: This may involve the cyclization of appropriate precursors such as hydrazines with carboxylic acids or esters.
Coupling Reactions: The final step often involves coupling the two heterocyclic units through a linker, which may require the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often used as building blocks for the synthesis of more complex molecules or as ligands in coordination chemistry.
Biology
In biological research, these compounds may be studied for their interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly as antimicrobial, antiviral, or anticancer agents.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and antiviral activities.
Benzotriazinone Derivatives: Often studied for their potential as anticancer agents.
Uniqueness
The uniqueness of “3-{3-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-OXOPROPYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE” lies in its specific combination of heterocyclic rings and functional groups, which may confer unique biological activities and chemical reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
